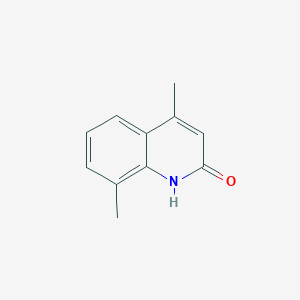

4,8-Dimethylquinolin-2-ol

描述

4,8-Dimethylquinolin-2-ol (CAS: N/A; synonyms: 2-hydroxy-4,8-dimethylquinoline, 4,8-dimethyl-2-quinolinol) is a quinoline derivative characterized by methyl groups at positions 4 and 8 of the quinoline ring and a hydroxyl group at position 2. This substitution pattern confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and increased lipophilicity from the methyl substituents.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dimethylquinolin-2-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as cyclization, methylation, and purification through crystallization or chromatography .

化学反应分析

Types of Reactions

4,8-Dimethylquinolin-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while substitution reactions can produce various alkylated or arylated quinoline derivatives .

科学研究应用

Chemistry

4,8-Dimethylquinolin-2-ol serves as a building block for synthesizing more complex quinoline derivatives. It is utilized in various chemical reactions due to its ability to undergo:

- Oxidation : Leading to the formation of quinoline derivatives with different functional groups.

- Reduction : Resulting in dihydroquinoline derivatives.

- Substitution : Introducing new functional groups at specific positions on the quinoline ring.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Biology

The compound has been investigated for its potential biological activities , particularly:

- Antimicrobial Properties : Research indicates that it exhibits significant activity against various pathogens. For instance, studies have shown moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate antibacterial activity | |

| Escherichia coli | Moderate to good antibacterial activity | |

| Klebsiella pneumoniae | Notable inhibition compared to controls |

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by targeting specific molecular pathways.

Industrial Applications

In industry, this compound is used in the production of:

- Dyes and Pigments : Its chemical properties make it suitable for creating vibrant colors in various materials.

- Pharmaceuticals : Ongoing research explores its potential as a lead compound for developing new drugs targeting specific diseases.

Case Studies

- Antifungal Activity Study : A series of quinoline derivatives were synthesized and tested for antifungal activity against Candida albicans. The study found that substitutions on the quinoline ring significantly influenced antifungal efficacy .

- Efflux Pump Inhibitors : Research focused on C7-substituted quinolines demonstrated that modifications including the addition of dimethyl groups improved inhibitory activity against efflux pumps in multidrug-resistant bacteria .

- Antitubercular Activity : A derivative of this compound was evaluated for antitubercular activity against Mycobacterium tuberculosis, showing promising results with moderate MIC values .

作用机制

The mechanism of action of 4,8-Dimethylquinolin-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Comparative Analysis with Similar Compounds

The biological and chemical profiles of quinoline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a systematic comparison of 4,8-dimethylquinolin-2-ol with structurally related compounds:

Structural and Functional Group Comparisons

Impact of Substituent Position and Type

- Methyl vs.

- Hydroxyl Group Position: Hydroxyl at C2 (as in this compound) may confer antioxidant activity, analogous to 4-(((4-Methoxyphenyl)amino)methyl)quinolin-2-ol, where hydroxyl and methoxy groups synergize for radical scavenging . In contrast, hydroxyl at C8 (e.g., 5-((dimethylamino)methyl)quinolin-8-ol) is linked to metal chelation and antiviral activity .

- Hybrid Structures: Compounds combining quinoline with isoquinoline moieties (e.g., in ) exhibit broader biological activities due to dual pharmacophores. However, this compound’s simpler structure may offer synthetic accessibility and reduced toxicity .

生物活性

4,8-Dimethylquinolin-2-ol is an organic compound belonging to the quinoline family, characterized by its unique structure that includes two methyl groups and a hydroxyl group. This compound has garnered attention in scientific research due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11NO. Its structural features contribute to its biological activity:

- Methyl groups at positions 4 and 8 enhance lipophilicity, potentially influencing cellular permeability.

- Hydroxyl group at position 2 may participate in hydrogen bonding and contribute to the compound's reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of quinoline compounds often demonstrate broad-spectrum activity against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate antibacterial activity | |

| Escherichia coli | Moderate to good antibacterial activity | |

| Klebsiella pneumoniae | Notable inhibition compared to controls |

In a study evaluating related quinoline derivatives, it was observed that modifications at specific positions significantly affected antimicrobial efficacy. The presence of electron-withdrawing groups enhanced activity against certain bacteria .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. The mechanism appears to involve interference with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation:

- Mechanism of Action : The compound may induce cytotoxicity through ROS overproduction, leading to endoplasmic reticulum stress and apoptosis in cancer cells .

Study on Antifungal Activity

A study highlighted the antifungal properties of related quinoline derivatives against Pyricularia oryzae, a pathogen affecting rice crops. While the specific data for this compound was not detailed, the findings suggest a promising avenue for agricultural applications .

Synthesis and Evaluation

A series of derivatives were synthesized from quinoline structures, including this compound. These derivatives were evaluated for their biological activities, revealing that structural modifications significantly influenced their efficacy against various microbial strains .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4,8-Dimethylquinolin-2-ol, and how can its purity be validated?

- Methodological Answer : Common synthetic routes involve cyclization of substituted anilines with ketones or aldehydes under acidic conditions. For example, derivatives of dihydroquinolin-2-one are synthesized via condensation reactions followed by oxidation . Purity validation typically employs high-performance liquid chromatography (HPLC) with UV detection, supplemented by nuclear magnetic resonance (¹H NMR) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : ¹H NMR is essential for confirming the substitution pattern on the quinoline ring, particularly distinguishing methyl groups at positions 4 and 7. Infrared (IR) spectroscopy identifies hydroxyl (-OH) and aromatic C-H stretches. HRMS provides molecular weight confirmation, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .

Q. How does the solubility of this compound influence its experimental applications?

- Methodological Answer : The compound’s limited solubility in polar solvents (e.g., water) necessitates the use of dimethyl sulfoxide (DMSO) or ethanol for in vitro assays. Pre-solubilization in DMSO followed by dilution in buffer is recommended for biological studies to avoid precipitation .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation of the hydroxyl group. Long-term stability tests should monitor degradation via HPLC, particularly under light exposure, as quinoline derivatives are prone to photodegradation .

Q. How can researchers address conflicting spectral data during structural characterization?

- Methodological Answer : Contradictions in NMR or mass spectra may arise from impurities or tautomeric forms. Recrystallization (e.g., using ethyl acetate) improves purity, while variable-temperature NMR can resolve tautomerism by observing signal splitting at different temperatures .

Advanced Research Questions

Q. What strategies optimize the regioselective synthesis of this compound derivatives?

- Methodological Answer : Regioselectivity is controlled by electron-donating/withdrawing substituents on precursor anilines. For example, introducing methyl groups at specific positions directs cyclization via steric and electronic effects. Computational modeling (DFT) predicts reaction pathways, guiding experimental design .

Q. How do substituent positions (4 vs. 8) modulate the compound’s biological activity?

- Methodological Answer : Comparative studies using analogs (e.g., 4-methyl vs. 8-methyl) reveal that steric hindrance at position 4 reduces binding affinity to enzyme active sites, while position 8 substituents enhance lipophilicity, improving membrane permeability. Structure-activity relationship (SAR) models are built using molecular docking and in vitro assays .

Q. What experimental designs resolve contradictions in reported pharmacological data (e.g., anti-cancer vs. non-toxic effects)?

- Methodological Answer : Contradictions may stem from cell line specificity or assay conditions. Use standardized protocols (e.g., MTT assay across multiple cell lines) and include positive controls (e.g., doxorubicin). Meta-analysis of dose-response curves and pharmacokinetic parameters (e.g., IC₅₀ variability) clarifies mechanisms .

Q. How can computational methods predict the environmental impact of this compound?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models estimate ecotoxicity (e.g., LC₅₀ for aquatic organisms). Parameters like logP (lipophilicity) and molecular weight are input into software such as ECOSAR. Validation requires experimental toxicity testing in model organisms (e.g., Daphnia magna) .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

- Methodological Answer : Surface plasmon resonance (SPR) measures binding kinetics (ka/kd) to proteins like kinases. Cryo-electron microscopy (cryo-EM) visualizes binding conformations, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS) .

属性

IUPAC Name |

4,8-dimethyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-4-3-5-9-8(2)6-10(13)12-11(7)9/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUAEGGYLOZMGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277746 | |

| Record name | 4,8-dimethylquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5349-78-0 | |

| Record name | 5349-78-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5349-78-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,8-dimethylquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,8-DIMETHYL-2-HYDROXYQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。